molecular formula C16H12N4O3 B11192297 N'-(1H-indol-3-ylmethylene)-2-nitrobenzohydrazide

N'-(1H-indol-3-ylmethylene)-2-nitrobenzohydrazide

Cat. No.: B11192297
M. Wt: 308.29 g/mol
InChI Key: BZJZKPTWZLVEKX-VCHYOVAHSA-N
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Description

N’-(1H-indol-3-ylmethylene)-2-nitrobenzohydrazide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This compound features an indole ring, a benzohydrazide moiety, and a nitro group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1H-indol-3-ylmethylene)-2-nitrobenzohydrazide typically involves the condensation reaction between indole-3-carbaldehyde and 2-nitrobenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(1H-indol-3-ylmethylene)-2-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(1H-indol-3-ylmethylene)-2-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

N’-(1H-indol-3-ylmethylene)-2-nitrobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1H-indol-3-ylmethylene)-2-nitrobenzohydrazide involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with cellular pathways, leading to its biological effects. For example, it has been shown to inhibit the activity of nitric oxide synthase, reducing the production of nitric oxide, a key mediator in inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N’-(1H-indol-3-ylmethylene)-2-methylbenzohydrazide
  • (1H-Indol-3-yl)methanamine
  • N’-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide

Uniqueness

N’-(1H-indol-3-ylmethylene)-2-nitrobenzohydrazide is unique due to the presence of both the indole ring and the nitro group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H12N4O3

Molecular Weight

308.29 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-nitrobenzamide

InChI

InChI=1S/C16H12N4O3/c21-16(13-6-2-4-8-15(13)20(22)23)19-18-10-11-9-17-14-7-3-1-5-12(11)14/h1-10,17H,(H,19,21)/b18-10+

InChI Key

BZJZKPTWZLVEKX-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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